molecular formula C16H20FNO6 B8272622 4-(1-Oxoethyl)-4-(2-fluorophenylmethoxy)piperidine oxalate CAS No. 88144-28-9

4-(1-Oxoethyl)-4-(2-fluorophenylmethoxy)piperidine oxalate

Cat. No.: B8272622
CAS No.: 88144-28-9
M. Wt: 341.33 g/mol
InChI Key: GZRSDOVAZDANHY-UHFFFAOYSA-N
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Description

4-(1-Oxoethyl)-4-(2-fluorophenylmethoxy)piperidine oxalate is a useful research compound. Its molecular formula is C16H20FNO6 and its molecular weight is 341.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

88144-28-9

Molecular Formula

C16H20FNO6

Molecular Weight

341.33 g/mol

IUPAC Name

1-[4-[(2-fluorophenyl)methoxy]piperidin-4-yl]ethanone;oxalic acid

InChI

InChI=1S/C14H18FNO2.C2H2O4/c1-11(17)14(6-8-16-9-7-14)18-10-12-4-2-3-5-13(12)15;3-1(4)2(5)6/h2-5,16H,6-10H2,1H3;(H,3,4)(H,5,6)

InChI Key

GZRSDOVAZDANHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCNCC1)OCC2=CC=CC=C2F.C(=O)(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound 1-acetyl-4-ethynyl-4-(2-fluorophenylmethoxy)piperidine (262 g; 950 mmole) was dissolved in 1600 ml of methanol:water (1:1) in a 3-necked round bottomed flask equipped with mechanical stirrer, thermometer, reflux condenser and nitrogen line. A solution of 180 ml of concentrated sulfuric acid dissolved in 200 ml of water was added to the stirred solution. The mixture was heated to reflux and stirred at that temperature for 3 hrs. Hydrolysis of the acetyl function was monitored by infra-red spectra of aliquots of the reaction. The reaction mixture was cooled and 73 g of mercuric sulfate was added and the temperature was raised to reflux again. Hydrolysis to the ketone was monitored by infra-red spectra as well. After 3 hrs, at reflux, the reaction was determined to be complete. The mixture was cooled and filtered. The filtrate was made basic (pH=8.5) with 50% sodium hydroxide and was extracted several times with chloroform. The organic layer was dried over anhydrous magnesium sulfate and filtered. The solvent was removed under vacuum and the residue was chromatographed on 500 g of alumina packed in ether. The compound was eluted with ether:ethanol (1:1) with the collection of 125 ml fractions. Those containing the material (6-24) were combined and the oxalate salt was precipitated, which was filtered, washed with anhydrous ether and dried (42 g, 123 mmole, 13% yield). A 7 g sample was recrystallized from ethanol resulting in 2 g of 4-(1-oxoethyl)-4-(2-fluorophenylmethoxy)piperidine oxalate in the first crop. This material appears pure by thin layer chromatography on silica gel in chloroform:methanol (9:1), Rf =0.30 and hexane:THF (1:1), Rf =0.10. MS (ci MH+ =252), NMR-DMSO-d6 and IR-KBr are consistent with the structure, m.p.=154°-155° C.
Quantity
262 g
Type
reactant
Reaction Step One
Quantity
1600 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acetyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mercuric sulfate
Quantity
73 g
Type
reactant
Reaction Step Four
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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